molecular formula C7H7BrClN B3236942 3-bromo-2-(chloromethyl)-6-methylPyridine CAS No. 1378867-20-9

3-bromo-2-(chloromethyl)-6-methylPyridine

Cat. No.: B3236942
CAS No.: 1378867-20-9
M. Wt: 220.49
InChI Key: UCASFXOSXOVRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2-(chloromethyl)-6-methylPyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(chloromethyl)-6-methylPyridine typically involves the bromination and chloromethylation of 6-methylPyridine. One common method includes the following steps:

    Bromination: 6-methylPyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(chloromethyl)-6-methylPyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated pyridines or reduced pyridine derivatives.

Scientific Research Applications

3-bromo-2-(chloromethyl)-6-methylPyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-bromo-2-(chloromethyl)-6-methylPyridine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-methylPyridine
  • 2-chloromethyl-6-methylPyridine
  • 3-chloro-2-(bromomethyl)-6-methylPyridine

Comparison

3-bromo-2-(chloromethyl)-6-methylPyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities.

Properties

IUPAC Name

3-bromo-2-(chloromethyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCASFXOSXOVRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-2-(chloromethyl)-6-methylPyridine
Reactant of Route 2
3-bromo-2-(chloromethyl)-6-methylPyridine
Reactant of Route 3
Reactant of Route 3
3-bromo-2-(chloromethyl)-6-methylPyridine
Reactant of Route 4
Reactant of Route 4
3-bromo-2-(chloromethyl)-6-methylPyridine
Reactant of Route 5
Reactant of Route 5
3-bromo-2-(chloromethyl)-6-methylPyridine
Reactant of Route 6
Reactant of Route 6
3-bromo-2-(chloromethyl)-6-methylPyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.